
Myomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myomycin, also known as this compound, is a useful research compound. Its molecular formula is C27H51N9O14 and its molecular weight is 725.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Treatment Applications
Myomycin is primarily recognized for its effectiveness in treating various types of cancer. Its mechanism of action involves the alkylation of DNA, leading to the disruption of DNA replication and ultimately inducing apoptosis in cancer cells. Below are some key applications in cancer treatment:
Therapeutic Strategies Beyond Oncology
In addition to its oncological applications, this compound has been explored for other therapeutic uses:
- Parkinson’s Disease : Research indicated that mitomycin C-treated embryonic stem cells improved motor function and reduced akinesia in mouse models, suggesting potential neuroprotective effects .
- Esophageal Strictures : Topical application post-endoscopic dilation resulted in an 80% recovery rate compared to 35% in placebo groups, highlighting its effectiveness in treating dysphagia .
Documented Case Studies
Several case studies have documented the clinical applications and side effects associated with this compound treatment:
- Case Study 1 : A 42-year-old female with poorly differentiated gastric adenocarcinoma received adjuvant mitomycin C. She experienced minimal side effects initially but later developed hemolytic uremic syndrome, showcasing the need for careful monitoring during treatment .
- Case Study 2 : A patient undergoing adjuvant mitomycin C therapy for upper tract urothelial carcinoma experienced myelosuppression after multiple cycles. This case emphasizes the importance of understanding potential adverse effects associated with this compound administration .
Propiedades
Número CAS |
50926-58-4 |
---|---|
Fórmula molecular |
C27H51N9O14 |
Peso molecular |
725.7 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4R,5R,6S)-2,6-dicarbamoyloxy-3-[(2R,3S,4S,5S,6R)-4-(diaminomethylideneamino)-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxycyclohexyl] 3-amino-6-(3,6-diaminohexanoylamino)hexanoate |
InChI |
InChI=1S/C27H51N9O14/c28-5-1-3-10(29)7-13(38)35-6-2-4-11(30)8-14(39)47-22-21(49-26(33)44)19(43)18(42)20(23(22)50-27(34)45)48-24-17(41)15(36-25(31)32)16(40)12(9-37)46-24/h10-12,15-24,37,40-43H,1-9,28-30H2,(H2,33,44)(H2,34,45)(H,35,38)(H4,31,32,36)/t10?,11?,12-,15+,16-,17+,18-,19-,20+,21+,22+,23-,24-/m1/s1 |
Clave InChI |
FWIWJTXEUZDJRI-WVLIOWMCSA-N |
SMILES |
C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
SMILES isomérico |
C(CC(CC(=O)NCCCC(CC(=O)O[C@H]1[C@H]([C@@H]([C@H]([C@@H]([C@H]1OC(=O)N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
SMILES canónico |
C(CC(CC(=O)NCCCC(CC(=O)OC1C(C(C(C(C1OC(=O)N)OC2C(C(C(C(O2)CO)O)N=C(N)N)O)O)O)OC(=O)N)N)N)CN |
Sinónimos |
myomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.